Undec-10-ynoyl chloride
Overview
Description
Undec-10-ynoyl chloride is an organic compound with the molecular formula C₁₁H₁₇ClO. It is a member of the acyl chloride family, characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom. This compound is particularly notable for its use in organic synthesis, where it serves as a versatile intermediate in the preparation of various chemical products.
Scientific Research Applications
Undec-10-ynoyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: Investigated for its potential in developing new therapeutic agents, particularly in the field of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Undec-10-ynoyl chloride can be synthesized through the reaction of undec-10-ynoic acid with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the undec-10-ynoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to facilitate the formation of this compound, with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with efficient cooling and gas scrubbing systems to manage the by-products. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Undec-10-ynoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine or alcohol, to form amides or esters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form undec-10-ynoic acid and hydrochloric acid.
Addition Reactions: The triple bond in this compound can participate in addition reactions with various reagents, such as hydrogen (hydrogenation) or halogens (halogenation).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia (NH₃) or primary amines (RNH₂) are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Addition Reactions: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation, while halogenation requires the presence of halogen molecules like bromine (Br₂).
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution.
Undec-10-ynoic Acid: Formed through hydrolysis.
Dihalo Compounds: Formed through halogenation of the triple bond.
Mechanism of Action
The mechanism of action of undec-10-ynoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the nucleophile and forming a new covalent bond. This reactivity is exploited in various chemical transformations, where this compound serves as a key intermediate.
Molecular Targets and Pathways: In biological systems, this compound can modify proteins and enzymes by acylating amino acid residues, thereby altering their function and activity. This property is particularly useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
Undec-10-ynoyl chloride can be compared with other acyl chlorides, such as:
Undec-10-enoyl chloride: Similar in structure but contains a double bond instead of a triple bond.
Undec-10-ynoic acid: The parent acid of this compound, lacking the chlorine atom.
Dec-9-ynoyl chloride: A related compound with a shorter carbon chain.
Uniqueness: The presence of the triple bond in this compound imparts unique reactivity compared to its analogs with double bonds or saturated chains. This makes it particularly valuable in synthetic chemistry for introducing alkyne functionality into molecules.
Properties
IUPAC Name |
undec-10-ynoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h1H,3-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDNIPKFDFGOGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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